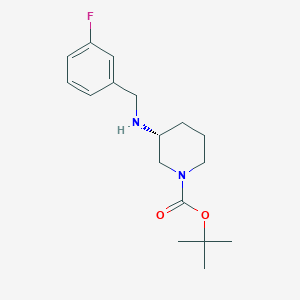

(R)-tert-Butyl 3-(3-fluorobenzylamino)piperidine-1-carboxylate

Description

(R)-tert-Butyl 3-(3-fluorobenzylamino)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at position 1 and a 3-fluorobenzylamino substituent at position 3. This compound belongs to a class of tert-butyl piperidine carboxylates widely used in medicinal chemistry as intermediates for drug discovery, particularly in the synthesis of kinase inhibitors, protease inhibitors, and GPCR-targeting molecules. The fluorine atom on the benzyl group enhances lipophilicity and metabolic stability, while the tert-butyl carbamate acts as a protective group for the piperidine nitrogen, enabling selective functionalization during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl (3R)-3-[(3-fluorophenyl)methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-5-8-15(12-20)19-11-13-6-4-7-14(18)10-13/h4,6-7,10,15,19H,5,8-9,11-12H2,1-3H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKADNTNWLFEQPF-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601117006 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(3-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601117006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286207-12-2 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(3-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(3-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601117006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(3-fluorobenzylamino)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorobenzylamino Group: This step involves the nucleophilic substitution of a benzylamine derivative with a fluorine atom on the benzene ring.

Addition of the tert-Butyl Carbamate Group: The final step involves the protection of the amine group with a tert-butyl carbamate group, often using tert-butyl chloroformate as the reagent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(3-fluorobenzylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The fluorobenzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 3-(3-fluorobenzylamino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a model compound for investigating the pharmacological properties of similar molecules.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features may be exploited to design drugs with specific biological activities.

Industry

In the industrial sector, ®-tert-Butyl 3-(3-fluorobenzylamino)piperidine-1-carboxylate can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(3-fluorobenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorobenzylamino group may interact with enzymes or receptors, modulating their activity. The piperidine ring can also play a role in the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares (R)-tert-Butyl 3-(3-fluorobenzylamino)piperidine-1-carboxylate with four analogs from peer-reviewed sources:

Functional Group Analysis

Fluorinated Benzylamino Groups: The target compound’s 3-fluorobenzylamino group balances lipophilicity and metabolic resistance, similar to the 3,4-difluorobenzylamino analog (CAS 1349716-46-6). However, the latter’s dual fluorine atoms may increase membrane permeability and binding affinity to hydrophobic targets .

Aminoethyl vs. Hydroxyl Substituents: The aminoethyl group in CAS 1217629-55-4 provides a reactive primary amine for further derivatization (e.g., coupling with carboxylic acids), while the hydroxyl group in CAS 143900-43-0 enhances polarity, favoring applications in aqueous reaction systems .

Biological Activity

(R)-tert-Butyl 3-(3-fluorobenzylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential applications in drug development targeting various biological pathways. This article aims to explore the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : tert-butyl (3S)-3-[(3-fluorophenyl)methylamino]piperidine-1-carboxylate

- Molecular Formula : C17H25FN2O2

- Molar Mass : 308.39 g/mol

The compound features a piperidine ring substituted with a tert-butyl group, a 3-fluorobenzyl group, and an amino group, which contribute to its unique electronic and steric properties.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- PD-1/PD-L1 Pathway Inhibition : Recent studies have highlighted the importance of small molecules that can inhibit the PD-1/PD-L1 interaction, a key immune checkpoint in cancer therapy. Compounds similar to (R)-tert-butyl derivatives have shown promise in blocking this pathway, enhancing T-cell responses against tumors .

- Neurotransmitter Receptor Modulation : The structural characteristics of this compound suggest potential interactions with neurotransmitter receptors, which may be beneficial in treating neurological disorders. This is supported by its use as a building block in synthesizing compounds targeting such receptors.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activity in various assays:

| Study | Target | Effect | Reference |

|---|---|---|---|

| Study 1 | PD-L1 | Inhibition of PD-L1 dimerization | |

| Study 2 | Neurotransmitter receptors | Modulation of receptor activity | |

| Study 3 | Enzymatic assays | Inhibition of specific enzymes |

Case Studies

- Cancer Immunotherapy : A study focused on the development of small molecule inhibitors targeting the PD-1/PD-L1 axis identified several candidates that showed enhanced anti-tumor activity when combined with traditional therapies. The unique structure of (R)-tert-butyl derivatives facilitated the design of these inhibitors, indicating their potential in clinical applications .

- Neurological Applications : Another investigation into compounds featuring similar piperidine structures revealed their efficacy in modulating synaptic transmission and improving cognitive functions in animal models. This suggests that (R)-tert-butyl derivatives could play a role in developing treatments for conditions like Alzheimer's disease.

Q & A

(Basic) What are the key synthetic steps for preparing (R)-tert-Butyl 3-(3-fluorobenzylamino)piperidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves:

Piperidine Core Functionalization : Introduction of the tert-butoxycarbonyl (Boc) protecting group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in dichloromethane .

Fluorobenzylamine Coupling : The 3-fluorobenzylamine is coupled to the Boc-protected piperidine via reductive amination (using NaBH₃CN or H₂/Pd-C) or nucleophilic substitution, depending on the leaving group (e.g., hydroxyl or halogen) at the piperidine’s 3-position .

Enantiomeric Control : Chiral resolution (e.g., chiral HPLC) or asymmetric synthesis using chiral auxiliaries ensures the (R)-configuration .

Optimization Tips :

- Use low temperatures (0–5°C) during coupling to minimize racemization.

- Monitor reaction progress via TLC or LC-MS to prevent over- or under-functionalization .

(Advanced) How can contradictions in NMR data during stereochemical characterization be resolved?

Contradictions in NOE (Nuclear Overhauser Effect) or coupling constants often arise due to conformational flexibility or impurities. To resolve these:

- X-ray Crystallography : Definitive stereochemical assignment via single-crystal diffraction (e.g., as demonstrated for structurally similar piperidine derivatives in crystallography studies) .

- Advanced NMR Techniques : Use NOESY to confirm spatial proximity of protons or employ chiral shift reagents to distinguish enantiomers .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for different stereoisomers .

(Basic) What analytical techniques are recommended for confirming purity and structural integrity?

- HPLC/UPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₇H₂₄FN₂O₂: 325.18 g/mol) .

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, fluorobenzyl aromatic protons at 6.7–7.2 ppm) .

(Advanced) What strategies mitigate racemization during (R)-enantiomer synthesis?

- Low-Temperature Reactions : Conduct coupling steps at ≤0°C to reduce thermal racemization .

- Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation .

- Protective Group Strategy : Employ stable protecting groups (e.g., Boc) to shield reactive centers during synthesis .

(Basic) How should researchers assess the compound’s stability under storage conditions?

- Storage Recommendations : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect decomposition products (e.g., free piperidine or fluorobenzylamine) .

(Advanced) What computational methods predict biological target interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs or kinases) based on structural analogs .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess conformational stability in binding pockets .

- Pharmacophore Modeling : Identify critical interaction motifs (e.g., fluorobenzyl’s hydrophobic contact) using tools like PharmaGist .

(Basic) What safety precautions are essential during handling?

- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation (use fume hoods) due to unknown chronic toxicity .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

(Advanced) How can metabolic stability in preclinical studies be improved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.